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molecular formula C10H11ClO2 B248879 Methyl 2-[2-(chloromethyl)phenyl]acetate

Methyl 2-[2-(chloromethyl)phenyl]acetate

Cat. No. B248879
M. Wt: 198.64 g/mol
InChI Key: MKQGUCPIBZQIRP-UHFFFAOYSA-N
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Patent
US05886211

Procedure details

To a solution of 1.0 g (6.75 mmol) of 3-isochromanone in 10 ml of toluene was added 2.68 ml (29.7 mmol) of dichloromethyl methyl ether, and the mixture was stirred at 60° C. for 24 hours. After cooling to room temperature, a mixed solution of 3 ml of methyl alcohol and 1.1 ml of pyridine was added thereto, followed by further stirring at room temperature for 24 hours. To the reaction mixture was added 20 ml of 1N hydrochloric acid, followed by extraction with 20 ml of ethyl ether. The combined ether extract was washed with two 20 ml portions of 1N hydrochloric acid. Ethyl ether was evaporated, and the residue was purified with silica gel column chromatography (ethyl acetate:hexane=1:4) to obtain 1.034 g (yield: 77.1%) of pure methyl 2-(chloromethyl)phenylacetate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]C(=O)O1.[CH3:12][O:13]C(Cl)Cl.[CH3:17][OH:18].[ClH:19]>C1(C)C=CC=CC=1.N1C=CC=CC=1>[Cl:19][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:10]=1[CH2:1][C:17]([O:13][CH3:12])=[O:18]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1OC(CC2=CC=CC=C12)=O
Name
Quantity
2.68 mL
Type
reactant
Smiles
COC(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Name
Quantity
1.1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
by further stirring at room temperature for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 20 ml of ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The combined ether extract
WASH
Type
WASH
Details
was washed with two 20 ml portions of 1N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Ethyl ether was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel column chromatography (ethyl acetate:hexane=1:4)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClCC1=C(C=CC=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.034 g
YIELD: PERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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